3-Bromo-5-fluoro-2-iodopyridine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers often endure lengthy, inefficient synthetic routes to build complex pyridine cores. 3-Bromo-5-fluoro-2-iodopyridine eliminates this bottleneck by delivering three orthogonal halogens for chemoselective, sequential cross-coupling: the reactive C-I bond couples first under mild conditions, leaving the C-Br intact for a second, different transformation, while the C-F bond persists for metabolic tuning. This convergent strategy removes protection/deprotection steps and accelerates SAR exploration. Supplied at ≥95% purity in standard pack sizes (10 mg to bulk) with global shipping from BenchChem.

Molecular Formula C5H2BrFIN
Molecular Weight 301.885
CAS No. 1256806-95-7
Cat. No. B596504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-2-iodopyridine
CAS1256806-95-7
Synonyms3-Bromo-5-fluoro-2-iodo-pyridine
Molecular FormulaC5H2BrFIN
Molecular Weight301.885
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)I)F
InChIInChI=1S/C5H2BrFIN/c6-4-1-3(7)2-9-5(4)8/h1-2H
InChIKeyCWWQFJQUFJTUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-fluoro-2-iodopyridine Procurement Guide


3-Bromo-5-fluoro-2-iodopyridine (CAS 1256806-95-7) is a heterocyclic organic compound with the molecular formula C5H2BrFIN and a molecular weight of 301.88 g/mol [1]. It is a tri-halogenated pyridine derivative featuring bromine, fluorine, and iodine atoms on the aromatic ring. This substitution pattern provides a dense, orthogonal functionalization potential, establishing its primary utility as a versatile building block in organic synthesis, particularly for constructing complex molecules in medicinal chemistry and materials science .

Why 3-Bromo-5-fluoro-2-iodopyridine Cannot Be Replaced


The unique value of 3-Bromo-5-fluoro-2-iodopyridine stems from its specific, non-interchangeable halogen pattern. The compound offers three distinct chemical 'handles' with vastly different reactivities: a highly reactive C-I bond for initial, mild cross-coupling (e.g., Suzuki, Sonogashira) [1], a C-Br bond that can be engaged in a subsequent, orthogonal transformation, and a C-F bond which provides metabolic stability and electronic tuning in final drug-like molecules. Substituting this compound with a generic mono- or di-halopyridine (e.g., a simple dibromopyridine or a difluoropyridine) eliminates the capacity for chemoselective, sequential derivatization, forcing researchers into longer, less efficient synthetic routes or limiting access to specific substitution patterns entirely. The combination of these three halogens in this exact 2,3,5-arrangement is what enables the convergent synthesis of highly functionalized pyridine cores.

3-Bromo-5-fluoro-2-iodopyridine Selection Evidence


Iodine vs. Bromine Cross-Coupling Selectivity

The presence of both an iodine and a bromine atom on the pyridine ring enables highly chemoselective sequential cross-coupling reactions. A class-level study on carbonylative Suzuki coupling of mono-iodo and mono-bromopyridines establishes that iodopyridines exhibit significantly higher reactivity than bromopyridines under identical conditions [1]. This differential reactivity is the cornerstone of using 3-Bromo-5-fluoro-2-iodopyridine for orthogonal functionalization, allowing the iodine atom to be targeted first in a mild reaction, leaving the bromine atom intact for a second, different cross-coupling step. While direct quantitative data on the target compound is not available, this established reactivity trend provides a strong class-level inference for its behavior.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Physicochemical Properties: Purification & Handling

The specific halogenation pattern of 3-Bromo-5-fluoro-2-iodopyridine directly influences its physicochemical properties, differentiating it from related analogs. This can be quantified through its predicted properties, such as a boiling point of 242.0±35.0 °C, a density of 2.412±0.06 g/cm³, and a pKa of -2.93±0.20 . These values are distinct from, for example, a regioisomer like 5-bromo-3-fluoro-2-iodopyridine (CAS 1260665-95-9) which has a predicted boiling point of 242.7±35.0 °C . While differences are subtle, the higher density and specific boiling point of the target compound can be critical factors in designing purification protocols (e.g., distillation) and in process chemistry where physical separation and handling are key.

Physicochemical Properties Process Chemistry Analytical Chemistry

Commercial Availability & Purity

3-Bromo-5-fluoro-2-iodopyridine is commercially available as a research chemical, with vendors consistently providing a minimum purity of 95% [REFS-1, REFS-2, REFS-3]. This purity level is a standard benchmark for this class of halogenated building block and is sufficient for most downstream applications in medicinal chemistry and organic synthesis. Pricing data from a major Chinese reagent supplier indicates a scale-dependent cost structure, with 100 mg available for approximately $46 USD (336 Yuan) and 250 mg for $74 USD (540 Yuan) . This provides a clear baseline for budgeting and procurement, especially when compared to less functionalized pyridine building blocks which are often cheaper but lack the same synthetic versatility.

Procurement Inventory Management Sourcing

Optimal Use Cases for 3-Bromo-5-fluoro-2-iodopyridine


Orthogonal Drug Scaffold Assembly

This compound is ideally suited for medicinal chemistry programs requiring the rapid assembly of highly decorated pyridine cores. Its primary use case is in sequential cross-coupling strategies where the more reactive C-I bond can be coupled under mild conditions (e.g., room temperature Suzuki or Sonogashira), leaving the C-Br bond intact for a subsequent, orthogonal coupling (e.g., Buchwald-Hartwig amination or a second Suzuki reaction). This ability to perform two distinct functionalizations without intermediate deprotection or protection steps significantly shortens synthetic routes and accelerates structure-activity relationship (SAR) exploration. The class-level reactivity difference between iodo- and bromopyridines [1] provides the mechanistic basis for this application.

Fluorinated Analogs for Metabolic Stability

In drug discovery, the strategic incorporation of fluorine is a common tactic to improve a molecule's metabolic stability and bioavailability. This compound serves as a direct precursor to novel fluorinated analogs. After utilizing the C-I and C-Br bonds for core elaboration, the C-F bond remains, providing the desired electronic and metabolic properties. This is a more direct and efficient approach compared to synthesizing a non-fluorinated core and attempting late-stage fluorination, which can be challenging and low-yielding.

High-Value Building Block for Custom Synthesis

For custom synthesis laboratories and process chemists, this compound's high purity (≥95% [1]) and defined physical properties make it a reliable, albeit premium-priced, building block for developing robust, reproducible synthetic procedures. Its use can be justified in cases where the value of the final molecule (e.g., a late-stage clinical candidate) or the time saved by using an orthogonal synthon outweighs the higher upfront cost. The known commercial availability from multiple vendors ensures a reliable, albeit niche, supply chain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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